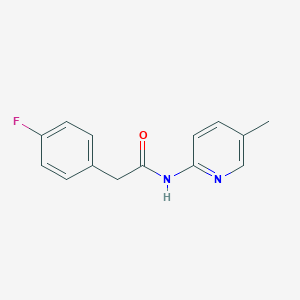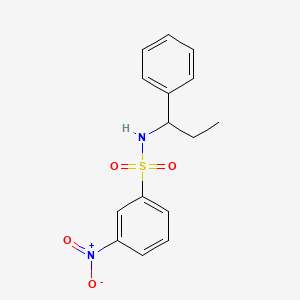![molecular formula C18H18FN3O3S B4623055 N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4623055.png)
N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives involves several steps, including fluoroalkyl and fluoroaryl modifications, which have shown potent inhibitory activities against cyclooxygenase-2 comparable to that of their parent compounds. For instance, 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide was synthesized through fluoride-ion displacement of the corresponding tosylate, showcasing the method's efficiency in attaching fluorine atoms to the benzenesulfonamide skeleton (Toyokuni et al., 2005).
Molecular Structure Analysis
Crystal structure analysis of benzenesulfonamide derivatives provides insight into their molecular configuration and intermolecular interactions. For example, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide's structure was determined by X-ray crystallography, revealing a lack of conjugation between aryl rings and the tetrazole group, which affects the molecule's electronic properties (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Benzenesulfonamide compounds are involved in a variety of chemical reactions, including cyclooxygenase inhibition, which is a key target for anti-inflammatory and analgesic drug development. The structure-activity relationship (SAR) analysis of these compounds as inhibitors of kynurenine 3-hydroxylase highlights the role of specific functional groups in enhancing inhibitory activity (Röver et al., 1997).
Physical Properties Analysis
The physical properties of benzenesulfonamides, including solubility, melting point, and stability, are crucial for their application in various fields. Detailed investigations into their crystal structures, as seen in N-(4-fluorobenzoyl)benzenesulfonamide studies, help understand the influence of substituents on these properties (Suchetan et al., 2015).
Scientific Research Applications
Synthesis and Biological Activity
- Novel derivatives of benzenesulfonamide, including those incorporating oxadiazole moieties, have been synthesized and evaluated for their biological activities. These activities span across various domains, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Such compounds have been characterized for their structural properties and their potential therapeutic applications are explored through in vitro and in vivo studies (Küçükgüzel et al., 2013).
Antimicrobial and Antifungal Applications
- Benzenesulfonamide derivatives bearing the 1,3,4-oxadiazole moiety have been prepared and assessed for their antimicrobial and antifungal activities. These studies have provided insights into the potential use of such compounds in combating infectious diseases, highlighting the importance of structural modifications to enhance biological efficacy (Zareef et al., 2007).
Antitumor and Anticancer Potential
- The synthesis of sulfonamide derivatives and their evaluation against various cancer cell lines have been conducted, revealing significant antitumor properties. These findings suggest the potential of sulfonamide derivatives in developing novel anticancer therapies, with certain compounds showing specificity and potency against lung and breast cancer cell lines (Sławiński & Brzozowski, 2006).
Antimalarial Activity
- A series of chiral and achiral benzenesulfonamides incorporating 1,3,4-oxadiazole and amino acid moieties have been synthesized and tested for their antimalarial activity. These compounds offer a promising direction for the development of new antimalarial agents, demonstrating the importance of chemical diversity in drug discovery (Zareef et al., 2007).
properties
IUPAC Name |
N-ethyl-4-fluoro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-3-22(26(23,24)16-9-7-15(19)8-10-16)12-17-20-18(21-25-17)14-6-4-5-13(2)11-14/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIYVWCKIPRPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4622976.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4622985.png)

![methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4623000.png)


![2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)

![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4623045.png)
![ethyl 4-[3-(1-adamantyloxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B4623050.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4623053.png)
![3-(2-cyano-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenyl 2-chlorobenzoate](/img/structure/B4623060.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)